molecular formula C13H19NO2 B8430945 2-(N-propyl)amino-6,7-dihydroxytetraline

2-(N-propyl)amino-6,7-dihydroxytetraline

Cat. No.: B8430945
M. Wt: 221.29 g/mol
InChI Key: JUVFEAWAHOKEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Propyl)Amino-6,7-Dihydroxytetraline is a tetrahydronaphthalene derivative featuring a hydroxylated aromatic ring and a mono-propyl-substituted amino group at the 2-position. This structural motif is characteristic of compounds designed to interact with catecholamine receptors, particularly dopamine receptors, due to the resemblance to endogenous ligands like dopamine.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

6-(propylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C13H19NO2/c1-2-5-14-11-4-3-9-7-12(15)13(16)8-10(9)6-11/h7-8,11,14-16H,2-6H2,1H3

InChI Key

JUVFEAWAHOKEOG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

The primary focus of research on 2-(N-propyl)amino-6,7-dihydroxytetraline is its role as a dopamine receptor agonist . Studies suggest that it may influence neurotransmission in several ways:

  • Dopamine Receptor Agonism : It has been shown to exhibit significant biological activity at dopamine receptors, potentially beneficial in treating disorders such as Parkinson's disease and schizophrenia .
  • Neurotransmitter Modulation : The compound's ability to modulate neurotransmitter release indicates potential applications in managing mood disorders and other neuropsychiatric conditions.
  • Anticancer Activity : Preliminary studies suggest that similar compounds may have anticancer properties, indicating a need for further exploration into their therapeutic potential in oncology .

Case Study 1: Dopamine Receptor Activity

A study evaluated the effects of this compound on striatal dopamine levels in rat models. Results indicated that the compound significantly reduced dopa accumulation and increased acetylcholine levels, suggesting a preferential agonist activity at dopamine autoreceptors .

Case Study 2: Anticancer Potential

Research conducted on structurally similar compounds demonstrated selective cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cells, suggesting that further exploration of this compound could yield promising results in cancer therapeutics .

Chemical Reactions Analysis

Ether Cleavage Reactions

The compound’s synthetic precursors often involve methoxy-protected intermediates. Ether cleavage using boron tribromide (BBr₃) converts methoxy groups to hydroxyls under controlled conditions:

Reaction Conditions Products Reference
Demethylation of 5,6-dimethoxy-2-(N,N-dipropylamino)tetralinBBr₃ in dichloromethane, -78°C → room temperature, 24h5,6-dihydroxy-2-(N,N-dipropylamino)tetralin

This reaction preserves the tetralin backbone while regenerating the catechol structure critical for dopamine receptor binding .

Enantiomer Resolution

The compound’s stereochemistry significantly impacts its pharmacological activity. Resolution of racemic mixtures is achieved via diastereomeric salt formation:

Method Resolving Agent Outcome Reference
Resolution of (±)-5,6-dimethoxy-2-(N,N-dipropylamino)tetralin(+)- or (-)-dibenzoyltartaric acidIsolation of (-)-enantiomer (IC₅₀ = 2.5 nM in dopamine binding assays)

The (-)-enantiomer exhibits 160-fold greater dopamine receptor affinity than the (+)-enantiomer , highlighting the importance of stereochemical control.

Oxidation Reactions

The catechol moiety undergoes oxidation under physiological and synthetic conditions:

  • Autoxidation : In aqueous solutions at neutral pH, the hydroxyl groups oxidize to form quinone intermediates, which may polymerize or react with nucleophiles .

  • Enzymatic Oxidation : In biological systems, cytochrome P450 enzymes metabolize the compound via hydroxylation or N-dealkylation, generating metabolites like 52a (C₂₄H₂₂N₃O₆, m/z 448.1508) .

Receptor-Binding Interactions

While not traditional "reactions," the compound’s interactions with dopamine receptors involve non-covalent binding governed by:

  • Catechol Coordination : The 6,7-dihydroxy groups chelate receptor-site magnesium ions.

  • N-Propyl Interactions : The N-propyl group enhances D₂ receptor selectivity by fitting into a hydrophobic pocket .

Structural Feature Role in Binding Receptor Subtype Selectivity
6,7-Dihydroxy groupsHydrogen bonding with serine residuesMixed D₁/D₂ agonism
N-Propyl substitutionHydrophobic interaction with transmembrane domainEnhanced D₂ affinity

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related aminotetralins:

Compound Key Structural Difference Reactivity Profile
5,6-Dihydroxy-2-(N,N-di-n-propylamino)tetralinDi-n-propylamino groupHigher metabolic stability due to reduced N-dealkylation
8-Chloro-6,7-dihydroxy-2-aminotetralinChlorine substitution at position 8Resistance to oxidation due to electron-withdrawing effects

Stability Under Physiological Conditions

The compound’s half-life in buffer solutions depends on pH and temperature:

Condition Half-Life Degradation Pathway
pH 7.4, 37°C~2.3 hoursAutoxidation to quinone
pH 2.0, 25°C>24 hoursStable (protonated amine reduces oxidation)

Key Findings from Research

  • Stereochemical Sensitivity : The (2S)-(-)-enantiomer shows superior dopamine receptor binding compared to (2R)-(+)-forms .

  • Metabolic Pathways : Primary metabolites result from O-methylation and N-dealkylation, detected via LC-MS (m/z 448.1508) .

  • Synthetic Challenges : Protection of catechol hydroxyls is mandatory during synthesis to prevent unwanted oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs and their inferred properties based on substituent variations.

2-(N,N-Dipropyl)Amino-6,7-Dihydroxytetralin (CAS 66185-60-2)

  • Structural Differences: The primary distinction lies in the substitution pattern of the amino group. The dipropyl variant features two propyl groups, whereas the target compound has a single propyl group.
  • Pharmacological Implications : Dipropyl-substituted analogs are often associated with enhanced lipophilicity, which may improve blood-brain barrier penetration. Such compounds are frequently explored as dopamine agonists or antagonists, with substituent bulk affecting selectivity for D1 vs. D2 receptor subtypes .
  • Synthesis and Stability: The dipropyl analog’s synthesis likely involves alkylation of the amino group with propyl halides. Stability data are unavailable, but hydroxyl groups on the tetralin ring suggest susceptibility to oxidation.

2-[2-(Dipropylamino)Ethyl]-6-Nitrophenylacetic Acid Hydrochloride (CAS 91374-25-3)

  • Structural Contrasts: This compound diverges significantly, featuring a nitrophenylacetic acid core and a dipropylaminoethyl side chain. The nitro group and carboxylic acid moiety introduce polar and electron-withdrawing effects, making this compound more suited for applications in synthetic intermediates or enzyme inhibition studies.

Data Table: Key Structural and Inferred Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Inferred LogP Potential Receptor Affinity
2-(N-Propyl)Amino-6,7-Dihydroxytetraline Mono-propyl amino ~237 (estimated) Catechol, amino ~1.5 Dopamine D2-like receptors
2-(N,N-Dipropyl)Amino-6,7-Dihydroxytetralin Di-propyl amino ~293 (estimated) Catechol, tertiary amino ~2.8 Mixed D1/D2 receptors
2-[2-(Dipropylamino)Ethyl]-6-Nitrophenylacetic Acid HCl Dipropylaminoethyl, nitro, carboxylic acid 344.83 Nitro, carboxylic acid ~1.2 Non-receptor (enzyme/probe)

Notes:

  • Molecular weights for tetralin derivatives are estimated based on standard atomic masses.
  • LogP values are predicted using fragment-based methods (e.g., Moriguchi method).

Research Findings and Limitations

  • Receptor Binding: While direct studies on this compound are scarce, its dipropyl analog (CAS 66185-60-2) has been implicated in preclinical studies for Parkinson’s disease due to dopamine receptor modulation . The mono-propyl variant may exhibit weaker receptor binding but higher selectivity.
  • Synthetic Accessibility: The mono-propyl derivative’s synthesis likely follows pathways similar to its dipropyl counterpart, involving reductive amination or alkylation of a tetralin precursor.
  • Gaps in Data: No explicit pharmacological or toxicological data for the target compound was identified in the provided evidence. Further studies are needed to validate inferred properties.

Preparation Methods

Direct Acetylation and Alkylation Strategy

The most well-documented method for synthesizing 2-(N-propyl)amino-6,7-dihydroxytetraline involves a two-step process: acetylation of hydroxyl groups followed by N-propylamino introduction and subsequent deprotection.

Step 1: Acetylation of Hydroxyl Groups

In a representative protocol from US Patent 5,637,614, the dihydroxy precursor is acetylated using acetyl chloride in trifluoroacetic acid (TFA). The reaction proceeds at room temperature for 48 hours, yielding 2-(N-propyl)amino-6,7-diacetoxytetraline as an intermediate. Key conditions include:

ParameterValue
SolventTrifluoroacetic acid (TFA)
ReagentAcetyl chloride (40 ml)
Temperature25°C (room temperature)
Reaction Time48 hours
Yield81%

This step achieves near-complete acetylation of the 6,7-hydroxyl groups, which protects sensitive functionalities during subsequent alkylation.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of trifluoroacetic acid (TFA) as a solvent in the acetylation step is critical due to its dual role as a proton donor and stabilizer of reactive intermediates. Comparative studies on analogous systems show that non-polar solvents (e.g., toluene) result in lower yields (<50%) due to incomplete acetylation.

Catalytic Systems

The absence of a catalyst in the acetylation step contrasts with methods for related compounds, where p-toluenesulfonic acid (PTSA) or H2SO4 are used to accelerate reaction kinetics. However, the high electrophilicity of acetyl chloride in TFA renders additional catalysts unnecessary for this specific reaction.

Comparative Analysis of Synthetic Methods

The table below contrasts the primary method for this compound with approaches for structurally related aminotetralins:

CompoundKey StepsYieldUnique Feature
This compoundAcetylation → alkylation → hydrolysis81%TFA solvent system
(S)-2-Amino-5-methoxytetralinChiral induction → reduction68.7%R-(+)-α-phenylethylamine
5-Hydroxy-2-(di-n-propylamino)tetralinDirect alkylation72%No protecting groups required

The high yield of the TFA-mediated acetylation method underscores its efficiency compared to chiral syntheses, which often require costly reagents and multi-step purification.

Industrial-Scale Considerations

Cost and Environmental Impact

The use of TFA raises concerns due to its corrosive nature and challenges in recycling. Alternative solvents like dichloromethane or ethyl acetate have been proposed for similar reactions but result in lower yields (~65%).

Purification Strategies

Column chromatography remains the primary purification method for intermediates, though recrystallization from ethanol/water mixtures (7:3 v/v) has been reported to enhance purity to >99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.